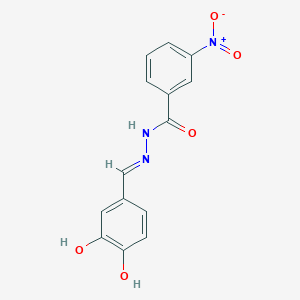
N'-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide, also known as DNBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its various biochemical and physiological effects and has shown promising results in preclinical studies.
作用機序
N'-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the induction of antioxidant enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
実験室実験の利点と制限
N'-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been shown to possess low toxicity in preclinical studies. However, this compound has limitations in terms of its solubility, which can limit its use in certain experiments.
将来の方向性
N'-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide has shown promising results in preclinical studies, and there are several future directions for its research. One potential direction is to investigate its potential therapeutic effects on neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of this compound in combination with other drugs for cancer treatment. Furthermore, the development of this compound analogs with improved solubility and bioavailability could enhance its potential therapeutic applications.
In conclusion, N-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide is a synthetic compound that has gained significant attention for its potential therapeutic applications. It possesses various biochemical and physiological effects and has shown promising results in preclinical studies. Further research is needed to investigate its potential therapeutic effects on different diseases and to develop this compound analogs with improved properties.
合成法
N'-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide can be synthesized by the reaction of 3,4-dihydroxybenzaldehyde with 3-nitrobenzohydrazide in the presence of a catalyst. The reaction yields a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
N'-(3,4-dihydroxybenzylidene)-3-nitrobenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been used in various preclinical studies to investigate its potential therapeutic effects on different diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-5-4-9(6-13(12)19)8-15-16-14(20)10-2-1-3-11(7-10)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDFXUDRSGQHHY-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-[2-(4-morpholinyl)ethyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6096321.png)
![1-(5-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B6096332.png)
![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]valine](/img/structure/B6096339.png)
![2-[(3,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6096341.png)
![3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B6096344.png)
![N-methyl-N-(2-phenylethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinamine](/img/structure/B6096345.png)
![3-(4-isopropylphenyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6096355.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6096358.png)
![3-(2-chlorophenyl)-4-{[2-(1-ethyl-1H-pyrazol-5-yl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6096361.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6096364.png)
![N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6096367.png)
![6'-amino-4-bromo-3'-(4-fluorophenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6096374.png)
![N-(4-ethoxyphenyl)-N'-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6096379.png)
![5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B6096381.png)